Ethyltriethoxysilane

Descripción general

Descripción

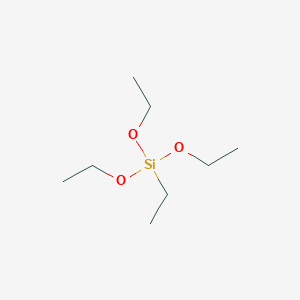

Ethyltriethoxysilane is an organosilicon compound with the chemical formula C8H20O3Si. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the field of materials science and surface chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyltriethoxysilane can be synthesized through the hydrosilylation of ethylene with triethoxysilane. This reaction typically requires a precious metal catalyst, such as platinum or rhodium, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yields .

Industrial Production Methods

In industrial settings, the production of triethoxy(ethyl)silane involves the use of large-scale reactors and continuous flow processes. The reaction is carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality. The final product is then purified through distillation to remove any impurities .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of ETES involves the nucleophilic attack of water on ethoxy groups, forming silanol (Si–OH) intermediates and ethanol. This reaction is reversible and highly sensitive to pH, temperature, and catalyst presence .

Key Findings:

-

Mechanism :

The reaction proceeds via protonation of ethoxy groups, followed by nucleophilic substitution .

-

Kinetics :

| Parameter | Value/Effect | Source |

|---|---|---|

| Hydrolysis rate (pH 2) | 1.2 × 10⁻³ L/mol·s | |

| Hydrolysis reversibility | Favored in water-deficient conditions |

Condensation Reactions

Condensation involves silanol groups reacting to form siloxane (Si–O–Si) bonds, releasing water. ETES participates in both self-condensation (homogeneous) and cross-condensation (with other silanes) .

Self-Condensation:

Cross-Condensation:

ETES reacts with tetraethoxysilane (TEOS) to form hybrid networks:

Kinetic Data:

| Silane System | Condensation Rate (L/mol·s) | Cross-Condensation Rate (L/mol·s) | Source |

|---|---|---|---|

| ETES (alone) | 4.5 × 10⁻³ | – | |

| ETES + TEOS | – | 2.8 × 10⁻³ | |

| Diethyldiethoxysilane | 1.1 × 10⁻³ | – |

-

Substitution Effects : Ethyl groups reduce condensation reactivity by steric hindrance and electron donation, decreasing rates by 60% compared to TEOS .

Role of Catalysts:

-

Mg(NO₃)₂ : Increases hydrolysis-condensation rates by 40% via Lewis acid catalysis .

-

NaOH : Concentrations >1 M induce siloxane bond scission, regenerating ethoxy groups .

Reaction Environment:

| Condition | Effect on ETES Reactivity | Source |

|---|---|---|

| High H₂O concentration | Accelerates hydrolysis | |

| Temperature (>60°C) | Favors condensation over hydrolysis | |

| Anhydrous solvents | Suppresses hydrolysis, stabilizes ETES |

Secondary Reactions and Byproducts

Aplicaciones Científicas De Investigación

Ethyltriethoxysilane has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of triethoxy(ethyl)silane involves the formation of strong covalent bonds with silica surfaces through the hydrolysis of the ethoxy groups. This results in the formation of silanol groups, which can further condense to form siloxane bonds. These reactions enhance the adhesion and surface properties of the treated materials .

Comparación Con Compuestos Similares

Similar Compounds

Triethoxysilane: Similar to triethoxy(ethyl)silane but lacks the ethyl group, making it less hydrophobic.

Triethoxymethylsilane: Contains a methyl group instead of an ethyl group, resulting in different reactivity and surface properties.

Triethoxyphenylsilane: Contains a phenyl group, which significantly alters its chemical properties and applications.

Uniqueness

Ethyltriethoxysilane is unique due to its ethyl group, which imparts increased hydrophobicity and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring enhanced surface properties and adhesion .

Actividad Biológica

Ethyltriethoxysilane (ETES), a silane coupling agent, is primarily used in various industrial applications, including surface modifications and the synthesis of silicate materials. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications. This article provides a comprehensive overview of the biological activity of ETES, including its toxicological profile, environmental impact, and potential applications.

- Molecular Formula : CHOSi

- Molecular Weight : 150.25 g/mol

- Boiling Point : 124-125 °C

- Density : 0.9488 g/mL

- Flash Point : 27 °C

Acute Toxicity

The acute toxicity of ETES has been evaluated through various studies. The oral LD50 in rats is reported to be approximately 1462 mg/kg, indicating moderate toxicity. Observed clinical signs included decreased activity, lethargy, and irregular gait .

Skin and Eye Irritation

ETES is classified as a severe irritant to skin and eyes. In animal studies, it has shown significant irritation potential upon dermal exposure . The rapid hydrolysis of ETES in aqueous environments leads to the formation of acetic acid, which contributes to its irritant properties .

Genotoxicity

Genotoxicity assessments indicate that ETES does not exhibit mutagenic properties in several studies. Specifically, it has been shown to be non-mutagenic in bacterial reverse mutation tests and chromosome aberration assays . However, some studies have indicated potential sensitization effects in guinea pigs, suggesting caution in handling .

Environmental Impact

ETES undergoes rapid hydrolysis in aquatic environments, leading to the formation of acetic acid and silanol derivatives. The biodegradation rate for acetic acid is approximately 74% after 14 days under aerobic conditions . The environmental persistence of ETES is low due to its hydrolytic instability.

Aquatic Toxicity

The acute aquatic toxicity of ETES has been evaluated with varying results:

- LC50 for Brachydanio rerio (Zebrafish) : 251 mg/L over 96 hours.

- 48-hour EC50 for Daphnia magna : 62 mg/L.

- Toxicity to Scenedesmus subspicatus : EC50 values of 73 mg/L for biomass growth rate over 72 hours .

Applications in Material Science

ETES is widely used in the formulation of hybrid materials and surface coatings due to its ability to enhance adhesion between organic and inorganic substrates. Its role as a silane coupling agent facilitates the modification of surfaces to achieve desired hydrophobic or hydrophilic properties .

Case Studies

- Surface Modification : Research has demonstrated that ETES can significantly improve the adhesion properties of coatings on glass and metal surfaces, enhancing durability and performance in industrial applications.

- Hybrid Silica-Silicone Nanocapsules : ETES has been utilized in the synthesis of hybrid nanocapsules with controlled morphologies, showcasing its versatility in nanotechnology applications .

Summary Table of Biological Activity

| Parameter | Value/Observation |

|---|---|

| Oral LD50 (rat) | 1462 mg/kg |

| Skin Irritation | Severe |

| Eye Irritation | Severe |

| Aquatic LC50 (Brachydanio) | 251 mg/L (96 hours) |

| Daphnia EC50 | 62 mg/L (48 hours) |

| Genotoxicity | Non-mutagenic |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing ethyltriethoxysilane (ETEOS) in laboratory settings?

ETEOS is typically synthesized via the reaction of ethyltrichlorosilane with ethanol under controlled conditions, followed by distillation to isolate the product . Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., H NMR: δ 1.2 ppm for Si-OCHCH, δ 0.6 ppm for Si-CHCH) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1080 cm (Si-O-C) and ~780 cm (Si-C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity (boiling point: 158–159°C; density: 0.896 g/cm) .

Q. How does the hydrophobic ethyl group in ETEOS influence sol-gel processing compared to tetraethoxysilane (TEOS)?

The ethyl group in ETEOS reduces hydrolysis rates due to steric hindrance, leading to slower gelation kinetics. This property allows for controlled pore formation in silica matrices. For example, ETEOS-derived gels exhibit mesoporous structures (pore size ~5–10 nm) under acidic conditions, whereas TEOS forms microporous networks . Researchers should optimize molar ratios (e.g., ETEOS:TEOS = 1:3) and pH (2–4) to balance hydrophobicity and mechanical stability .

Q. What safety protocols are critical when handling ETEOS in laboratory experiments?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact (flash point: 29°C; highly flammable) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (R10 hazard code) .

- Waste Disposal : Collect in sealed containers labeled for halogenated organosilicon waste, adhering to EPA and ATSDR guidelines .

Advanced Research Questions

Q. How can ETEOS be functionalized to enhance its compatibility with biomolecules like fibrinogen in hybrid materials?

Hydrolyzed ETEOS forms amphiphilic silanol intermediates that disperse fibrinogen aggregates by disrupting hydrophobic interactions. To optimize biohybrid systems:

- Pre-hydrolyze ETEOS in ethanol/water (1:1 v/v) at pH 3 for 1 hour.

- Monitor fibrinogen dispersion via Circular Dichroism (CD) spectroscopy (increase in I/I ratio indicates reduced aggregation) .

- Compare with methyltrimethoxysilane (MTMS) to assess alkyl chain length effects on protein interactions .

Q. What experimental strategies resolve contradictions in ion transport data for ETEOS-based membranes functionalized with crown ethers?

Discrepancies in cation permeability (e.g., K vs. Na) arise from steric mismatches between crown ether cavity size and cation radius. To address this:

- Use Small-Angle X-ray Scattering (SAXS) to correlate membrane porosity with ETEOS:18-crown-6 molar ratios.

- Conduct impedance spectroscopy to quantify activation energies for ion transport, identifying bottlenecks in hybrid matrices .

- Validate with Molecular Dynamics (MD) simulations to model crown ether flexibility in ETEOS-derived silica .

Q. How does ETEOS improve photofatigue resistance in spirooxazine-doped organic-inorganic composites?

ETEOS introduces hydrophobic domains that reduce dye aggregation, delaying photodegradation. Methodological steps:

- Dope spirooxazine into ETEOS/TEOS hybrid gels (1:4 molar ratio) via sol-gel synthesis.

- Characterize photochromic stability using UV-Vis spectroscopy (absorbance at 600 nm over 50 irradiation cycles).

- Compare with pure TEOS matrices; ETEOS composites show 40% slower decay in coloration efficiency .

Q. Methodological Considerations

Q. How to design experiments analyzing the role of ETEOS in inducing ordered domains in hybrid xerogels?

- Controlled Hydrolysis : Adjust HCl concentration (0.1–0.5 M) to vary hydrolysis rates.

- Scanning Electron Microscopy (SEM) : Image domain structures; ETEOS promotes lamellar ordering at pH 2 .

- Thermogravimetric Analysis (TGA) : Compare thermal stability (ETEOS-TEOS hybrids degrade at 320°C vs. 280°C for TEOS alone) .

Q. What analytical techniques quantify trace metal impurities in ETEOS affecting catalytic applications?

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect metals (e.g., Fe, Al) at ppb levels.

- Purification Steps : Distill ETEOS under reduced pressure (70°C, 10 mmHg) to remove non-volatile residues .

Propiedades

IUPAC Name |

triethoxy(ethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENFJSAFJTVPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29254-45-3 | |

| Record name | Silane, triethoxyethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041962 | |

| Record name | Ethyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-07-9 | |

| Record name | Ethyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxyethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(ethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ2W24K1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.